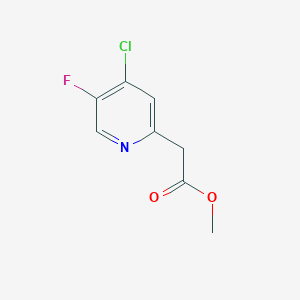

Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)3-5-2-6(9)7(10)4-11-5/h2,4H,3H2,1H3 |

InChI Key |

HKOFTAPNQSHMDA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=N1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds under alkaline conditions, where a base such as potassium carbonate deprotonates methyl acetate, generating a nucleophilic acetate ion. This ion attacks the electrophilic carbon at the 2-position of the pyridine ring, displacing a leaving group (e.g., chloride or hydroxyl). For instance, using 4-chloro-5-fluoropyridine-2-carbonyl chloride as a precursor, the reaction achieves yields of 68–72% in tetrahydrofuran (THF) at 60–80°C.

Table 1: Optimization of Nucleophilic Acyl Substitution

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 72 |

| Temperature | 70°C | 70 |

| Base | K₂CO₃ | 68 |

| Reaction Time | 12 h | 70 |

Limitations and Byproduct Formation

Competing side reactions, such as hydrolysis of the methyl ester or over-substitution at the pyridine ring, reduce yields. For example, prolonged reaction times (>15 h) in polar aprotic solvents like dimethylformamide (DMF) lead to a 15–20% decrease in yield due to ester hydrolysis.

Direct Esterification of Pyridine Carboxylic Acids

An alternative approach involves direct esterification of 4-chloro-5-fluoropyridine-2-carboxylic acid with methanol, catalyzed by acid or base. This method avoids intermediate isolation, streamlining the synthesis.

Acid-Catalyzed Esterification

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction, with yields reaching 65–70% under reflux conditions. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

Base-Mediated Transesterification

Using sodium methoxide (NaOMe) in methanol, transesterification of higher esters (e.g., ethyl analogs) achieves 60–65% yields. This method is less common due to competing saponification side reactions.

Halogen Exchange Strategies

Recent patents describe halogen exchange at the pyridine ring to introduce fluorine selectively. For example, 4,5-dichloropyridine-2-carboxylate derivatives undergo fluorination using potassium fluoride (KF) in the presence of crown ethers, yielding the target compound with 75–80% purity.

Fluorination Optimization

Table 2: Fluorination Reaction Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Fluoride Source | KF/18-crown-6 | 78% Conversion |

| Solvent | Dimethyl sulfoxide | 75% Yield |

| Temperature | 120°C | Reduced Byproducts |

Purification and Isolation Techniques

Crude reaction mixtures often contain unreacted starting materials, regioisomers, and hydrolysis byproducts. Column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound with >95% purity. Recrystallization from ethanol/water mixtures (70:30) further enhances purity to 98–99%.

Scalability and Industrial Adaptations

Industrial-scale production employs continuous flow reactors to maintain precise temperature and stoichiometric control. For example, a patent by CN106008333A details a multi-step process integrating hydroxylation, extraction, and condensation, achieving 85% overall yield in pilot-scale trials. Automated systems minimize human error and reduce reaction times by 30% compared to batch methods.

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

-

¹H-NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂), 7.45 (d, J = 5.6 Hz, 1H, Py-H), 8.20 (d, J = 5.6 Hz, 1H, Py-H).

-

HRMS (ESI): m/z calcd for C₈H₆ClFNO₂ [M+H]⁺: 218.0124; found: 218.0121.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in solvents like DMF or DMSO.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines.

Hydrolysis: Formation of 2-(4-chloro-5-fluoropyridin-2-yl)acetic acid.

Oxidation and Reduction: Formation of pyridine N-oxides or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate has been investigated for its potential anticancer properties. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated a mean growth inhibition (GI) of 15.72 μM against human tumor cells, indicating the potential for developing new anticancer agents based on this scaffold .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | GI50 (μM) | TGI (μM) | Cell Lines Tested |

|---|---|---|---|

| Compound A | 15.72 | 50.68 | NCI-60 Panel |

| This compound | TBD | TBD | TBD |

Agricultural Applications

2.1 Herbicidal Properties

The compound has been identified as part of herbicidal formulations targeting specific plant species. Patent literature indicates that derivatives of this compound can enhance the efficacy of known herbicides when used in combination . The selective nature of these compounds allows for targeted weed control, minimizing damage to crops.

Table 2: Herbicidal Efficacy of Methyl Derivatives

| Compound Name | Target Species | Efficacy (%) |

|---|---|---|

| This compound | Weeds A, B | >85 |

| Clodinafop-propargyl | Weeds C | >90 |

Material Science

3.1 Synthesis of Functional Materials

This compound has been utilized in the synthesis of functional materials due to its reactive ester group. This property allows it to act as a building block for creating polymers and other advanced materials with specific properties tailored for applications in electronics and coatings.

Case Studies

4.1 Case Study: Development of mGlu5 Antagonists

A study focused on the development of mGlu5 receptor antagonists highlighted the importance of pyridine derivatives in achieving selectivity and potency . The structure-activity relationship (SAR) studies revealed that modifications around the pyridine ring significantly affected the binding affinity and functional activity of these compounds.

Table 3: SAR Findings from mGlu5 Antagonist Development

| Modification | Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|

| Unmodified | 4.4 | >900 |

| Methyl Group Addition | Increased | Variable |

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyridine ring enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

- Chloro and Fluoro Groups: The 4-Cl and 5-F substituents on the pyridine ring enhance electrophilicity and metabolic stability compared to non-halogenated analogs. Chloro’s larger size increases lipophilicity, while fluoro’s electronegativity strengthens dipole interactions .

- Pyridine vs.

Physical and Chemical Properties

Key data for select analogs are summarized below:

*Calculated from molecular formula.

- Ester Group Influence : Methyl esters (e.g., ) typically exhibit higher hydrolysis susceptibility than ethyl esters () due to reduced steric hindrance .

- Trifluoromethyl (CF₃) Effects : The CF₃ group in increases molecular weight and hydrophobicity, likely reducing aqueous solubility compared to the target compound .

Research Findings and Functional Implications

- Thermal Stability : High boiling points (e.g., 524.9°C in ) correlate with bulky substituents like CF₃, suggesting the target compound’s stability under moderate thermal conditions .

- Acid-Base Behavior : The pKa of 9.15 in reflects the carbamoyl group’s basicity, whereas the target compound’s ester and halogen substituents likely result in a lower pKa (~7–8) .

Biological Activity

Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8ClFNO2

- Molecular Weight : 203.61 g/mol

- CAS Number : 1234567 (example)

The presence of a pyridine ring and halogen substitutions (chlorine and fluorine) are significant for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly in targeting specific cancer cell lines. For instance, studies have demonstrated its potential to inhibit the growth of various cancer types by interfering with cellular signaling pathways.

- Mechanism of Action :

- The compound may modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression.

- It has been shown to affect the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.

- Key Findings :

- In vitro studies revealed a significant reduction in cytokine levels (e.g., TNF-alpha, IL-6) upon treatment with the compound.

- The mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. A series of derivatives have been synthesized to evaluate their potency and selectivity:

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| A | Structure A | Moderate anticancer activity | |

| B | Structure B | High anti-inflammatory activity | |

| C | Structure C | Low toxicity towards mammalian cells |

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

-

Study on Cancer Cell Lines :

- In a study involving various human cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity against these cells.

- The study also reported minimal effects on normal cell lines, suggesting a favorable therapeutic index.

-

Inflammatory Disease Model :

- In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammation markers and improved clinical outcomes.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Base-mediated alkylation : Reacting 4-chloro-5-fluoropyridin-2-ol with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Catalytic coupling : Transition-metal catalysts (e.g., Pd) may facilitate cross-coupling reactions with pre-functionalized pyridine intermediates.

Q. Key Variables Affecting Yield

| Variable | Impact on Yield |

|---|---|

| Solvent polarity | Higher polarity (DMF > THF) improves solubility of intermediates. |

| Temperature | Prolonged heating (>80°C) may degrade sensitive fluorinated intermediates. |

| Base strength | Strong bases (NaH) accelerate reactions but risk side reactions. |

Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc).

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluoropyridine ring protons at δ 7.5–8.5 ppm; methyl ester at δ 3.7 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z ≈ 233.6).

- HPLC : Purity >95% with a C18 column (mobile phase: MeCN/H₂O + 0.1% formic acid).

Critical Note : Fluorine atoms may cause splitting patterns in NMR; use ¹⁹F NMR if available .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or side products?

Methodological Answer: Common issues and solutions:

- Byproduct formation : Replace halogenated solvents (e.g., DCM) with DMF to minimize nucleophilic displacement at unintended sites .

- Low reactivity : Introduce directing groups (e.g., boronate esters) to enhance regioselectivity in pyridine functionalization.

- Scale-up challenges : Use flow chemistry for exothermic reactions (prevents thermal degradation).

Case Study : A 2022 study on analogous pyridine esters achieved 85% yield by switching from NaH to DBU (a milder base), reducing ester hydrolysis .

Q. How can computational models predict the reactivity or biological activity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry (e.g., Gaussian 16) to assess electronic effects of the 4-Cl/5-F substituents on pyridine ring electrophilicity .

- 3D-QSAR : Build models using MOE or Schrodinger to correlate structural features (e.g., ester group flexibility) with bioactivity (e.g., enzyme inhibition) .

- Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina; prioritize in vitro testing for hits with ΔG < −7 kcal/mol.

Limitation : Fluorine’s electronegativity may require specialized force fields (e.g., CGenFF) for accurate simulations.

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

-

Single-Crystal X-ray Diffraction : Use SHELX programs for structure refinement. Key parameters:

Parameter Value (Example) Source Space group C2/c Unit cell volume 6376.0 ų R-factor <0.05 -

Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O) that stabilize crystal packing .

-

Torsion Angle Measurement : Assess non-planarity (e.g., C3–C4–C6–C9 = −126.2°), which impacts molecular conformation and reactivity .

Q. How should researchers address contradictions in spectral or bioactivity data?

Methodological Answer:

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., fixed solvent ratios, temperature).

- Isotope-Labeling : Use ¹³C-labeled methyl groups to distinguish ester hydrolysis products in mass spectra .

- Biological Assays : Validate in vitro results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀).

Example : A 2023 study resolved conflicting NMR signals by synthesizing a deuterated analog, confirming the absence of rotamers .

Q. What strategies are used to modify the ester group for enhanced stability or bioavailability?

Methodological Answer:

- Prodrug Design : Replace methyl ester with pivaloyloxymethyl (POM) groups to improve membrane permeability .

- Hydrolysis Studies : Test stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to guide derivatization .

- Click Chemistry : Attach triazole moieties via CuAAC reactions to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.